molecular formula C19H11ClN4O4 B3869967 11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine

11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine

Cat. No. B3869967
M. Wt: 394.8 g/mol
InChI Key: SFMJGXKEYCKDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzodiazepines are a class of drugs that have a wide range of uses, including as tranquilizers, sedatives, and muscle relaxants . They work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .


Synthesis Analysis

The synthesis of benzodiazepines often involves the condensation of aminobenzophenones . The process can be carried out in a continuous flow, allowing for efficient production .


Molecular Structure Analysis

Benzodiazepines are characterized by a benzene ring fused to a seven-membered diazepine ring . Substitutions at various positions on the ring structure can result in different pharmacological properties .


Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including N-alkylation and acylation . The specific reactions and their products would depend on the particular benzodiazepine and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzodiazepine would depend on its exact molecular structure. In general, benzodiazepines are lipophilic and can cross the blood-brain barrier .

Mechanism of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, leading to increased inhibitory effects in the brain . This results in the various therapeutic effects of benzodiazepines, such as reducing anxiety and inducing sleep .

Safety and Hazards

Benzodiazepines are generally safe for short-term use, but long-term use can lead to dependence and withdrawal symptoms . They can also cause side effects such as drowsiness, dizziness, and impaired coordination .

Future Directions

Research into benzodiazepines continues to explore their potential uses, as well as ways to minimize their side effects and potential for abuse . This includes the development of new benzodiazepine derivatives with different properties .

properties

IUPAC Name

6-(4-chlorophenyl)-8,10-dinitro-11H-benzo[b][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4O4/c20-12-7-5-11(6-8-12)18-14-9-13(23(25)26)10-17(24(27)28)19(14)22-16-4-2-1-3-15(16)21-18/h1-10,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMJGXKEYCKDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Reactant of Route 2
11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Reactant of Route 3
11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Reactant of Route 4
11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Reactant of Route 5
11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine
Reactant of Route 6
11-(4-chlorophenyl)-2,4-dinitro-5H-dibenzo[b,e][1,4]diazepine

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